molecular formula C9H11NO2S B13160451 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde

5-(Thiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13160451
M. Wt: 197.26 g/mol
InChI Key: VLZOHRRKURVPCX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. A significant number of pharmaceuticals and biologically active compounds owe their efficacy to the presence of heterocyclic rings. These moieties can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also play a crucial role in its pharmacokinetic and pharmacodynamic profiles.

Contextualization of Furan-2-carbaldehyde and Thiomorpholine (B91149) Substructures as Synthetic Building Blocks

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a versatile renewable platform chemical derived from biomass. Its furan (B31954) ring is an electron-rich aromatic system, and the aldehyde group is a reactive handle for a multitude of chemical transformations. This makes furan-2-carbaldehyde and its derivatives valuable starting materials for the synthesis of a wide array of more complex molecules with applications in pharmaceuticals and materials science.

Thiomorpholine is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms. It is considered a bioisostere of morpholine, where the oxygen atom is replaced by sulfur. This substitution can significantly alter the compound's lipophilicity and metabolic stability, making it an attractive moiety in drug design. The thiomorpholine scaffold is found in a variety of compounds with diverse biological activities, including antitubercular, antiprotozoal, and antioxidant properties.

Research Rationale for 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde as a Representative Chemical Entity

The compound this compound incorporates both the furan-2-carbaldehyde and thiomorpholine substructures. The rationale for investigating such a hybrid molecule stems from the principle of molecular hybridization or scaffold hopping in medicinal chemistry. By combining two pharmacologically relevant moieties, researchers aim to explore new chemical spaces and potentially discover compounds with novel or enhanced biological activities. The furan ring system is associated with a broad spectrum of biological effects, while the thiomorpholine group can improve pharmacokinetic properties. The aldehyde functional group provides a convenient point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Scope and Objectives of Academic Inquiry

The primary objectives of an academic inquiry into this compound would be to:

Develop an efficient and scalable synthetic route to the compound.

Characterize the compound's physicochemical properties.

Investigate its chemical reactivity, particularly of the aldehyde group, to synthesize a series of derivatives.

Evaluate the biological activity of the parent compound and its derivatives against a panel of relevant targets, guided by the known activities of furan and thiomorpholine-containing compounds.

Establish a preliminary understanding of the structure-activity relationships within this novel class of compounds.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical properties can be predicted and are available through chemical databases. Furthermore, a plausible synthetic pathway can be proposed based on established organic chemistry principles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification and for planning its use in further synthetic applications.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂S
Molecular Weight 197.26 g/mol
CAS Number 1251378-90-1
Canonical SMILES C1CSCCN1C2=CC=C(O2)C=O
InChI Key VLZOHRRKURVPCX-UHFFFAOYSA-N

Data sourced from PubChem CID 62128264. nih.gov

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction. A common strategy would involve the reaction of a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) with thiomorpholine in the presence of a suitable base and catalyst.

Reaction Scheme:

5-Bromofuran-2-carbaldehyde + Thiomorpholine --(Base, Catalyst)--> this compound

This approach is a well-established method for the N-arylation of secondary amines with activated aryl halides. The reaction conditions, such as the choice of solvent, base, and catalyst (often a palladium or copper-based system), would need to be optimized to achieve a high yield and purity of the desired product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-thiomorpholin-4-ylfuran-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-7-8-1-2-9(12-8)10-3-5-13-6-4-10/h1-2,7H,3-6H2

InChI Key

VLZOHRRKURVPCX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde and Congeneric Molecules

Strategic Approaches to Furan-2-carbaldehyde Precursors and Their Functionalization

The foundation for synthesizing complex furan (B31954) derivatives lies in the availability and functionalization of simpler precursors. Furan-2-carbaldehyde, commonly known as furfural (B47365), is a primary starting material for a vast number of synthetic pathways. mdpi.com Furfural is notable for its origin from renewable biomass, making it an attractive building block in green chemistry. mdpi.com

The direct formylation of furan is a fundamental method for producing the furan-2-carbaldehyde core. The Vilsmeier-Haack reaction, which employs reagents like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or oxalyl chloride, is a highly effective one-step process to introduce the aldehyde group onto the furan ring. mdpi.com Optimizing these conditions can lead to quantitative yields of furan-2-carbaldehyde, which can then be further functionalized. mdpi.com

Once the furan-2-carbaldehyde scaffold is obtained, strategic functionalization at the C-5 position is required. This typically involves introducing a suitable leaving group, such as a halogen (e.g., bromine) or a nitro group, which can later be displaced by a nucleophile like thiomorpholine (B91149). The synthesis of 5-bromo-2-furaldehyde (B32451) or 5-nitrofuran-2-carbaldehyde thus represents a critical intermediate step in the pathway toward the target molecule. nih.govmatrix-fine-chemicals.com

Direct Synthetic Pathways Towards the 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde Core

The construction of the C-N bond between the furan ring and the thiomorpholine moiety is the key step in synthesizing the target molecule. Two principal modern synthetic strategies are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of an electron-deficient furan ring with the thiomorpholine nucleophile. A furan-2-carbaldehyde precursor bearing a strong electron-withdrawing group and a good leaving group at the C-5 position is required. 5-Nitrofuran-2-carbaldehyde is an ideal substrate, as the nitro group strongly activates the ring towards nucleophilic attack and also serves as the leaving group. matrix-fine-chemicals.comnumberanalytics.com The reaction proceeds through the addition of thiomorpholine to form a Meisenheimer complex, which is stabilized by the electron-withdrawing aldehyde and nitro groups, followed by the elimination of the nitrite (B80452) ion to yield the final product. numberanalytics.com Similarly, a 5-halofuran-2-carbaldehyde can be used, particularly with highly activating substituents.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This method is ideal for coupling a secondary amine like thiomorpholine with a heteroaryl halide, such as 5-bromofuran-2-carbaldehyde. acsgcipr.org The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org This method offers broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr or Ullmann couplings. wikipedia.orgrug.nl

Table 1: Comparison of Direct Synthetic Pathways

Synthetic Method Precursor Required Key Reagents General Mechanism Advantages
Nucleophilic Aromatic Substitution (SNAr) 5-Nitrofuran-2-carbaldehyde or 5-Halofuran-2-carbaldehyde Thiomorpholine, Base (e.g., K₂CO₃) Addition-Elimination via Meisenheimer complex Palladium-free, often uses inexpensive reagents. numberanalytics.com
Buchwald-Hartwig Amination 5-Bromofuran-2-carbaldehyde Thiomorpholine, Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) Pd-catalyzed cross-coupling cycle Broad scope, high functional group tolerance, milder conditions. rug.nlacsgcipr.org

Advanced Coupling and Substitution Reactions for Furan C-5 Derivatization

Beyond the direct synthesis of the target molecule, the furan-2-carbaldehyde scaffold can be derivatized at the C-5 position using a range of advanced reactions to create a library of congeneric molecules.

The Buchwald-Hartwig amination stands out as a premier method for C-5 amination. The versatility of this reaction is largely dependent on the choice of phosphine ligand. The development of sterically hindered and electron-rich ligands has significantly expanded the scope of possible C-N bond formations, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.orgrug.nl For heteroaryl substrates, ligands like XPhos and JohnPhos have demonstrated high efficacy. rug.nl

Nucleophilic Aromatic Substitution (SNAr) remains a fundamentally important reaction. While traditionally viewed as a stepwise process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly when the substrate is not highly electron-deficient. nih.govnih.gov The efficiency of SNAr on the furan ring is greatly enhanced by the presence of electron-withdrawing groups, such as nitro or cyano groups, para to the leaving group. numberanalytics.combeilstein-journals.org

For C-C bond formation at the C-5 position, palladium-catalyzed cross-coupling reactions with organozinc reagents (a variation of the Negishi coupling) provide a facile route. nih.gov 5-Bromo-2-furaldehyde can be coupled with various aryl- and heteroarylzinc halides to generate 5-aryl-furan-2-carbaldehydes. nih.gov This highlights the versatility of the 5-halofuran precursor for creating diverse molecular architectures. Another approach involves Meerwein arylation, where diazonium salts are reacted with furfural to yield 5-arylfuran-2-carbaldehydes. pensoft.netjocpr.com

Table 2: Advanced C-5 Derivatization Reactions

Reaction Type Substrate Coupling Partner Catalyst/Reagents Product Type
Buchwald-Hartwig Amination 5-Halofuran-2-carbaldehyde Primary/Secondary Amines Pd(OAc)₂, Phosphine Ligand, Base 5-Aminofuran-2-carbaldehydes
Negishi Coupling 5-Halofuran-2-carbaldehyde Organozinc Halides Pd Catalyst (e.g., Pd(PPh₃)₄) 5-Aryl/Alkyl-furan-2-carbaldehydes. nih.gov
Meerwein Arylation Furan-2-carbaldehyde Aryl Diazonium Salts Copper Chloride 5-Aryl-furan-2-carbaldehydes. pensoft.netjocpr.com

Transformations and Elaborations of the Carbaldehyde Moiety in Complex Systems

The aldehyde group at the C-2 position of the furan ring is a versatile functional handle for further molecular elaboration. It readily participates in a variety of condensation and cycloaddition reactions to build more complex heterocyclic systems.

A common transformation is the Claisen-Schmidt condensation , where the furan-2-carbaldehyde derivative reacts with a ketone in the presence of a base (e.g., ethanolic KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). jocpr.com These chalcone intermediates are valuable precursors for the synthesis of other heterocyclic systems.

For example, the chalcones derived from 5-substituted furan-2-carbaldehydes can be reacted with hydrazine (B178648) or hydroxylamine (B1172632) to construct pyrazole (B372694) or isoxazole (B147169) rings, respectively. nih.gov This demonstrates a powerful strategy for extending the molecular framework and accessing diverse pharmacophores from a common furan intermediate. nih.gov

Furthermore, the aldehyde can be converted into a thioamide through the Willgerodt-Kindler reaction . This involves reacting the aldehyde with a secondary amine (such as morpholine) and elemental sulfur. pensoft.net This transformation provides an alternative pathway to introduce sulfur-containing functionalities into the molecule. pensoft.net

Table 3: Representative Transformations of the Furan-2-carbaldehyde Group

Reaction Name Reagents Intermediate/Product Resulting Moiety
Claisen-Schmidt Condensation Ketone, Base (KOH) Chalcone α,β-Unsaturated Ketone. jocpr.com
Heterocycle Formation Chalcone, Hydrazine/Hydroxylamine Pyrazole/Isoxazole Five-membered heterocycles. nih.gov
Willgerodt-Kindler Reaction Amine, Sulfur Thioamide Thioamide. pensoft.net

Chemical Reactivity and Mechanistic Investigations of 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde

Reactivity of the Furan (B31954) Heterocycle in the Presence of Thiomorpholine (B91149) Substitution

The furan ring in 5-(thiomorpholin-4-yl)furan-2-carbaldehyde is subject to the competing electronic effects of the attached thiomorpholine and aldehyde groups. The thiomorpholine moiety, connected via its nitrogen atom to the C5 position of the furan ring, acts as a potent electron-donating group. This donation of electron density increases the nucleophilicity of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. This activating effect is most pronounced at the C3 and C5 positions of the furan ring.

Electrophilic substitution, when it occurs, is likely to be directed to the C3 and C4 positions, with the precise regioselectivity depending on the nature of the electrophile and the reaction conditions.

Aldehyde Group Chemical Transformations in Substituted Furan Systems

The aldehyde functional group at the C2 position of the furan ring is a versatile handle for a wide array of chemical transformations. Its reactivity is typical of aromatic aldehydes and is influenced by the electronic nature of the substituted furan ring.

One of the most common reactions of the aldehyde group is its participation in condensation reactions . For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. sphinxsai.comscirp.orgdamascusuniversity.edu.syscirp.orgresearchgate.net This reaction allows for the formation of a new carbon-carbon double bond, providing a route to a variety of substituted furan derivatives.

The following table provides examples of typical active methylene compounds used in Knoevenagel condensations with furan-2-carbaldehydes:

Active Methylene Compound Product Type
Malononitrile Dicyanovinylfuran
Ethyl cyanoacetate Ethyl cyanocinnamate derivative
Barbituric acid Furfurylidenebarbituric acid
Indan-1,3-dione 2-(5-Substituted-furfurylidene)-indane-1,3-dione damascusuniversity.edu.sy

Furthermore, the aldehyde group can readily undergo the Wittig reaction , reacting with phosphorus ylides to form alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of substituents at the C2 position. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orgwikipedia.org Intramolecular Wittig reactions have also been utilized to synthesize tetrasubstituted furans. organic-chemistry.org

Other important transformations of the aldehyde group include its reduction to an alcohol (hydroxymethyl group) using reducing agents like sodium borohydride, or its oxidation to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or silver oxide. It can also participate in the formation of imines (Schiff bases) through reaction with primary amines. mdpi.com

Thiomorpholine Ring System Reactivity and Sulfur-Centered Modifications

The thiomorpholine ring in this compound introduces additional sites of reactivity, primarily centered on the sulfur and nitrogen atoms. The sulfur atom, being a heteroatom with lone pairs of electrons, is susceptible to oxidation . Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. nih.gov This modification significantly alters the electronic and steric properties of the thiomorpholine ring, which can in turn influence the reactivity of the entire molecule.

The sulfur atom can also act as a nucleophile and undergo alkylation with alkyl halides to form sulfonium (B1226848) salts. soton.ac.ukresearchgate.netyoutube.com This reaction introduces a positive charge on the sulfur atom and can be a useful strategy for further functionalization.

Recent studies have also demonstrated the α-functionalisation of cyclic sulfides, including thiomorpholine, through a lithiation-trapping procedure. nih.gov This methodology allows for the introduction of a variety of electrophiles at the carbon atom adjacent to the sulfur, providing a route to a diverse range of substituted thiomorpholine derivatives.

The nitrogen atom of the thiomorpholine ring, being a secondary amine, can also participate in various reactions, although its reactivity is somewhat attenuated by its connection to the electron-withdrawing furan ring.

Exploration of Multi-Component Reaction Pathways and Stereoselective Syntheses

The presence of multiple reactive sites in this compound makes it an attractive substrate for multi-component reactions (MCRs) . researchgate.netnih.govsemanticscholar.orgnih.govmdpi.com MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

Given the presence of an aldehyde and an amino-substituted furan, this compound could potentially participate in various MCRs. For example, it could act as the aldehyde component in a Ugi or Passerini reaction, or as the amine component (after suitable modification) in other MCRs. The exploration of such reaction pathways could lead to the rapid and efficient synthesis of novel and structurally diverse heterocyclic compounds. Research on multicomponent reactions involving aminofurans and aldehydes provides a basis for designing such synthetic strategies. researchgate.netsemanticscholar.org

Stereoselective synthesis of derivatives of this compound is another important area of investigation. The thiomorpholine ring can be a source of chirality if it is appropriately substituted. The synthesis of chiral thiomorpholine derivatives has been reported, and these could serve as chiral starting materials for the synthesis of enantiomerically pure derivatives of the title compound. researchgate.netresearchgate.netbanglajol.infoalfa-chemistry.com

Furthermore, stereoselective transformations of the aldehyde group, for example, through the use of chiral catalysts or reagents in reactions like aldol (B89426) or Wittig reactions, could be employed to introduce new stereocenters into the molecule with high levels of control.

Advanced Spectroscopic and Computational Characterization of 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde Analogs

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 5-(thiomorpholin-4-yl)furan-2-carbaldehyde, a detailed analysis of its ¹H and ¹³C NMR spectra provides crucial information about the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring, the aldehyde group, and the thiomorpholine (B91149) moiety. The aldehyde proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between δ 9.6 and 9.8 ppm. The protons on the furan ring are expected to appear as doublets in the aromatic region (δ 6.5–7.2 ppm), with their specific chemical shifts and coupling constants being influenced by the electronic effects of the aldehyde and thiomorpholine substituents. The thiomorpholine protons would likely be observed as two multiplets in the upfield region, typically between δ 2.8 and 3.6 ppm, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The carbons of the furan ring would resonate in the aromatic region, with the carbon atom attached to the electron-withdrawing aldehyde group appearing at a lower field compared to the others. The chemical shifts of the thiomorpholine carbons would be found in the aliphatic region of the spectrum.

To provide a comparative context, the experimentally determined NMR data for the parent compound, furan-2-carbaldehyde, is presented in the table below. This data serves as a benchmark for interpreting the spectrum of its thiomorpholine-substituted analog.

Table 1: ¹H and ¹³C NMR Data for Furan-2-carbaldehyde in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.25dt3.6, 0.7
H46.59ddd3.6, 1.7, 0.5
H57.68dt1.6, 0.7
CHO9.64s-
C2152.9--
C3121.1--
C4112.6--
C5148.1--
CHO177.9--

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the validation of its elemental composition. For this compound (C₉H₁₁NO₂S), HRMS would provide an accurate mass measurement that corresponds to its calculated exact mass, confirming its molecular formula.

In addition to molecular formula validation, mass spectrometry provides valuable insights into the fragmentation patterns of the molecule under ionization. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals from the parent ion. For instance, the loss of the formyl group (•CHO) or the cleavage of the thiomorpholine ring are plausible fragmentation pathways that would result in fragment ions of specific mass-to-charge ratios. Studying these fragmentation patterns is crucial for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

The electron ionization mass spectrum of the parent furan-2-carbaldehyde shows a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of a hydrogen atom and the formyl radical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

A strong absorption band in the IR spectrum is anticipated around 1680 cm⁻¹ for the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the furan ring and the aldehyde group would appear in the region of 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-O-C stretching of the furan ring and the C-N and C-S stretching vibrations of the thiomorpholine ring are also expected to give rise to characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, a medium-intensity peak around 1250 cm⁻¹ can be attributed to the C-S vibrations within the thiomorpholine ring.

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable information about the molecular vibrations. The symmetric stretching vibrations of the furan ring are often more intense in the Raman spectrum.

The table below summarizes the key vibrational frequencies observed for furan-2-carbaldehyde, which can be used as a reference for the interpretation of the spectra of its 5-thiomorpholinyl derivative.

Table 2: Key Vibrational Frequencies for Furan-2-carbaldehyde

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν(C=O)1687, 1668-
ν(C-H)aldehyde2847-27153125, 2855, 2719
ν(C-H)furan~3100~3100
Ring Vibrations1472, 1463, 13661473, 1466, 1367

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to characterize the chromophoric and fluorophoric properties of a molecule, respectively. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions within the conjugated system of the furan-2-carbaldehyde core. The presence of the electron-donating thiomorpholine group at the 5-position is likely to cause a bathochromic (red) shift in the absorption maximum compared to the parent furan-2-carbaldehyde, due to the extension of the conjugated system.

Fluorescence spectroscopy can provide information about the emission properties of the molecule upon excitation at a suitable wavelength. While furan itself is weakly fluorescent, the extended conjugation and the presence of heteroatoms in this compound might lead to observable fluorescence. The position and intensity of the emission peak, as well as the fluorescence quantum yield, would be important parameters to characterize its photophysical properties.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, thereby confirming its molecular conformation in the solid state.

Based on computational modeling and studies of related thiomorpholine derivatives, the thiomorpholine ring is expected to adopt a chair conformation. X-ray crystallography would confirm this and also reveal the orientation of the furan-2-carbaldehyde substituent with respect to the thiomorpholine ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations on this compound can provide valuable insights that complement experimental findings.

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be used to estimate the electronic band gap, which is related to the molecule's electronic transitions and chemical reactivity. The distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the electrostatic potential map, which can predict the sites susceptible to electrophilic and nucleophilic attack. Theoretical calculations of the NMR chemical shifts and vibrational frequencies can also be performed and compared with experimental data to aid in the assignment of the spectra. Computational modeling has suggested that the thiomorpholine ring in this molecule adopts a chair conformation.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound and its analogs. These simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior, preferred shapes (conformations), and the energetic barriers between them. This information is crucial for understanding how these molecules interact with their environment, such as biological receptors or solvent molecules.

For analogs of this compound, MD simulations can elucidate the conformational preferences of the thiomorpholine ring. Similar to cyclohexane, the thiomorpholine ring is expected to predominantly adopt a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and can be accessed at finite temperatures. MD simulations can quantify the relative populations of these conformers and the timescales of their interconversion.

A typical MD simulation protocol for a this compound analog would involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent molecules to relax around the solute.

Production Run: A long simulation is run at the target conditions, during which the trajectory (atomic positions and velocities over time) is saved.

Analysis of the resulting trajectory can provide a wealth of information, as summarized in the table below.

Analysis Type Information Gained Relevance to this compound Analogs
Root Mean Square Deviation (RMSD) Stability of the molecule's conformation over time.Indicates if the molecule is exploring different conformational states or remains in a stable conformation.
Root Mean Square Fluctuation (RMSF) Flexibility of individual atoms or functional groups.Highlights the most mobile parts of the molecule, such as the aldehyde group or the thiomorpholine ring.
Dihedral Angle Analysis Torsional preferences and rotational barriers.Quantifies the rotational freedom around key single bonds and identifies the most stable rotamers.
Radial Distribution Function (RDF) Probability of finding a solvent molecule at a certain distance from a solute atom.Characterizes the solvation shell and potential hydrogen bonding interactions with the solvent.
Principal Component Analysis (PCA) Identification of the dominant collective motions of the molecule.Reveals the primary modes of conformational change, such as the puckering of the thiomorpholine ring or the rotation of the furan moiety.

By applying these analyses to MD simulations of this compound analogs, researchers can construct a detailed picture of their conformational landscape, which is essential for rationalizing their chemical reactivity and biological activity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the detailed mechanisms of chemical reactions involving molecules like this compound and its analogs. These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a 5-(substituted)-furan-2-carbaldehyde derivative, a key aspect of its reactivity involves the aldehyde functional group. Quantum chemical calculations can provide detailed insights into various reactions, such as nucleophilic additions, oxidations, and reductions. For instance, in a nucleophilic addition reaction, DFT calculations can be used to:

Determine the most favorable site of nucleophilic attack: By calculating the distribution of electron density and molecular electrostatic potential, the electrophilicity of the aldehyde carbon can be quantified and compared to other potential reactive sites on the molecule.

Locate the transition state structure: This is the highest energy point along the reaction coordinate and its geometry reveals the arrangement of atoms as the new bond is being formed.

Calculate the activation energy barrier: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Characterize reaction intermediates: The calculations can identify any stable or metastable intermediates that are formed along the reaction pathway.

A common approach for studying a reaction mechanism using quantum chemical calculations is outlined below.

Computational Step Objective Typical DFT Functional/Basis Set
Geometry Optimization Find the lowest energy structures of reactants, products, and any intermediates.B3LYP/6-31G(d) or higher
Transition State Search Locate the saddle point on the potential energy surface connecting reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN) method
Frequency Calculation Characterize the nature of the stationary points (minimum or transition state) and obtain zero-point vibrational energies.Same as geometry optimization
Intrinsic Reaction Coordinate (IRC) Calculation Confirm that the found transition state connects the correct reactants and products.IRC methods
Single-Point Energy Calculation Obtain more accurate energies using a larger basis set.B3LYP/6-311+G(d,p) or higher

Computational studies on related heterocyclic systems have successfully employed these methods to understand complex reaction mechanisms. For example, DFT calculations have been used to investigate the mechanism of synthesis for pyrrolidinedione derivatives, revealing the energetics of cyclization and ring-opening steps. nih.gov Similarly, quantum chemical studies on 5-(hydroxymethyl)furfural have provided insights into its electronic properties and reactivity. researchgate.net

By applying these well-established computational techniques to this compound and its analogs, a detailed, atomistic understanding of their reaction mechanisms can be achieved, guiding the design of new synthetic routes and the development of novel derivatives with desired chemical properties.

Exploration of Biological Interactions and Molecular Mechanistic Studies of 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde Derivatives

Rationale for Biological Investigation Based on Privileged Furan (B31954) and Thiomorpholine (B91149) Scaffolds

The investigation into the biological activities of 5-(thiomorpholin-4-yl)furan-2-carbaldehyde derivatives is strongly justified by the well-documented significance of both the furan and thiomorpholine moieties in medicinal chemistry. These structural motifs are considered "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds and their ability to interact with a wide array of biological targets.

The furan ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The furan scaffold's utility in drug design is attributed to its rigid structure and its capacity to engage in various non-covalent interactions with biomolecules.

Similarly, the thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a key pharmacophore in many bioactive molecules. The presence of the sulfur atom, in place of oxygen in the more common morpholine ring, can modulate a compound's physicochemical properties such as lipophilicity and metabolic stability. Thiomorpholine derivatives have been shown to possess diverse biological activities, including acting as enzyme inhibitors. Both morpholine and its thio-analogue have demonstrated efficacy as bioactives against various molecular targets and have been integral in the drug discovery process. aacrjournals.orgmdpi.com

The combination of these two privileged scaffolds in this compound suggests a high potential for novel biological activity, making its derivatives compelling candidates for screening and detailed mechanistic studies.

Investigation of Interactions with Biomolecular Targets

While specific receptor binding studies for this compound are not detailed in the available scientific literature, the primary reported activity for this compound is as an enzyme modulator.

Enzyme Modulatory Activities and Inhibition Kinetics

Recent findings, primarily from commercial suppliers, indicate that this compound functions as a histone acetyltransferase (HAT) inhibitor. Specifically, it has been reported to inhibit the p300/CBP enzyme family with an IC₅₀ value of 8.6 μM. nih.gov Histone acetyltransferases are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.

Studies on related furan-containing compounds have also explored their potential as p300/CBP inhibitors. For instance, research on a series of thiophene and furan-based inhibitors of p300/CBP revealed that furan analogs were generally less potent than their thiophene counterparts. nih.gov However, a thiazole-containing compound from the same study did exhibit an IC₅₀ of 8.6 μM, suggesting that this level of potency is achievable for related heterocyclic structures. nih.gov Enzyme kinetics studies on potent inhibitors from this class have shown them to be competitive against the histone substrate. nih.gov

Table 1: Reported and Related Enzyme Inhibition Data

Compound/Analog Target Enzyme IC₅₀ (μM)
This compound p300/CBP 8.6 nih.gov
Furan Analog 34 p300 4.9 nih.gov
Furan Analog 35 p300 3.0 nih.gov

This table is provided for informational purposes and includes data from related compounds to provide context.

Receptor Ligand Binding Studies and Selectivity Profiling

There is no specific information available in the public scientific literature regarding receptor ligand binding studies or comprehensive selectivity profiling for this compound against a panel of receptors.

Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Modeling

While a detailed SAR study for a series of this compound derivatives is not available, some initial insights can be gleaned from related compounds. For inhibitors of p300/CBP, the central heterocyclic core is a key determinant of activity. Research has indicated that a furan core is generally less favored than a thiophene core for this particular target. nih.gov

One notable SAR finding, though from a commercial source, suggests that the thiomorpholine group enhances cellular permeability when compared to its morpholine analog. nih.gov This is a critical aspect of drug design, as improved permeability can lead to better bioavailability and efficacy in cellular models.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For a molecule like this compound, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the aldehyde oxygen).

Aromatic features (the furan ring).

Hydrophobic features (the thiomorpholine ring).

Such models are instrumental in virtual screening campaigns to identify new potential inhibitors from large compound libraries.

Chemical Biology Probes and Tools Derived from the Compound

The development of chemical biology probes from this compound has not been specifically reported. However, its role as a potential HAT inhibitor makes it an interesting starting point for the creation of such tools. Chemical probes are essential for studying the biological function of proteins within a cellular context.

Given its aldehyde functional group, this compound could potentially be modified to incorporate tags (e.g., biotin, fluorescent dyes) or photoreactive groups for affinity-based protein profiling and target identification studies. Such probes would be invaluable for confirming its interaction with p300/CBP in cells and for identifying potential off-target interactions.

Mechanistic Insights into Cellular Pathway Modulation

As a putative inhibitor of the histone acetyltransferases p300 and CBP, this compound would be expected to modulate cellular pathways regulated by these enzymes. p300/CBP are critical transcriptional co-activators that play a role in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.

Inhibition of p300/CBP has been shown to have significant effects on cancer cells. For example, downregulation of p300 can lead to caspase-dependent apoptosis and decreased cell invasion in prostate cancer cell lines. aacrjournals.org Small molecule inhibitors of p300/CBP can induce deacetylation of histone H3 at lysine 27 (H3K27), leading to reduced expression of oncogenes and decreased cancer cell proliferation. nih.gov Therefore, derivatives of this compound, if confirmed as potent and selective p300/CBP inhibitors, would be expected to impact these and other fundamental cellular signaling pathways.

Emerging Research Directions and Future Perspectives in 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde Chemistry

Rational Design of Novel Analogs with Tunable Reactivity and Biological Functionality

The rational design of new molecules based on the 5-(thiomorpholin-4-yl)furan-2-carbaldehyde scaffold is a key area of future research, aimed at creating analogs with finely tuned chemical reactivity and specific biological activities. researchgate.net The structural diversity of this parent compound allows for systematic modifications to explore structure-activity relationships (SAR).

Key strategies for analog design include:

Modification of the Furan (B31954) Ring: Introducing substituents onto the furan ring can modulate the electronic properties of the entire molecule. Electron-withdrawing groups could enhance the reactivity of the aldehyde for certain nucleophilic reactions, while electron-donating groups might influence the aromaticity and interaction capabilities of the ring. ontosight.ai

Derivatization of the Aldehyde Group: The aldehyde is a prime site for chemical transformation. It can be converted into a wide array of functional groups, including imines (Schiff bases), oximes, hydrazones, and alcohols, or used in condensation reactions to build larger, more complex structures. nih.govresearchgate.net These modifications can dramatically alter the biological profile of the resulting compounds. jchemrev.comjchemrev.com

Substitution on the Thiomorpholine (B91149) Ring: The nitrogen and carbon atoms of the thiomorpholine ring offer further opportunities for modification. researchgate.net Altering substituents on the ring could influence the molecule's solubility, lipophilicity, and steric profile, which are critical parameters for pharmacokinetic and pharmacodynamic properties in drug design. researchgate.net

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This modification introduces polarity and hydrogen-bonding capabilities, potentially altering how the molecule interacts with biological targets and improving water solubility. nih.gov

A hypothetical design strategy could involve creating a library of analogs by reacting the aldehyde with various amines to form Schiff bases, thereby introducing new pharmacophores. The biological activity of these new compounds could then be systematically evaluated.

Table 1: Hypothetical Design of Analogs and Their Potential Functional Outcomes
Modification SiteModification TypePotential Change in ReactivityPotential Biological Functionality
Furan RingAddition of Nitro GroupIncreased electrophilicity of aldehydeEnhanced antimicrobial activity
Aldehyde GroupConversion to OximeDecreased electrophilicity, new H-bondingPotential enzyme inhibition (e.g., cholinesterase) jchemrev.com
Thiomorpholine RingN-AlkylationIncreased steric bulk and basicityAltered receptor binding affinity
Sulfur AtomOxidation to SulfoneIncreased polarity and water solubilityImproved pharmacokinetic properties nih.gov

Catalytic Applications and Material Science Exploitation of Derivative Compounds

The unique electronic and structural features of this compound derivatives make them promising candidates for applications in catalysis and material science. The presence of heteroatoms (N, S, O) provides multiple coordination sites for metal ions, suggesting their potential use as ligands in catalysis. ontosight.ai

In the realm of catalysis , derivatives can be designed to act as ligands for transition metals. For example, Schiff base derivatives formed from the aldehyde can coordinate with metals like palladium, copper, or ruthenium to form catalysts for cross-coupling reactions, hydrogenations, or oxidations. frontiersin.orgmdpi.com The thiomorpholine and furan moieties can influence the catalyst's stability, solubility, and selectivity. ontosight.ai

In material science , the furan moiety is a well-established building block for polymers. researchgate.net Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.net Derivatives of this compound could be polymerized through reactions involving the aldehyde or by incorporating the entire molecule as a monomer into polyesters, polyamides, or polyurethanes. The thiomorpholine group could impart unique properties to these materials, such as improved thermal stability or the ability to coordinate with metals for creating functional materials. researchgate.netnih.gov

Table 2: Potential Applications in Catalysis and Material Science
Application AreaDerivative TypePotential Role/FunctionExample Reaction/Material
Homogeneous CatalysisSchiff Base Derivative (Ligand)Stabilize and activate metal centerPalladium-catalyzed Suzuki coupling numberanalytics.com
Heterogeneous CatalysisPolymer-supported DerivativeRecyclable catalyst supportFlow chemistry reactions
Polymer ScienceDiol Derivative (from aldehyde reduction)Monomer for polyester (B1180765) synthesisBio-based polyesters researchgate.net
Functional MaterialsIntact MonomerCreate polymers with metal-chelating sitesSensors or scavenging materials

Integration into Supramolecular Assemblies and Nanoscale Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional assemblies from molecular building blocks. This compound and its derivatives are excellent candidates for this field due to their potential for hydrogen bonding, metal coordination, and π-π stacking interactions.

The nitrogen and sulfur atoms of the thiomorpholine ring, along with the oxygen of the furan, can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers . ontosight.ai These materials are highly porous and have applications in gas storage, separation, and catalysis. The aldehyde group can be used to further functionalize the pores of these materials after their assembly.

Furthermore, the planar furan ring can participate in π-π stacking interactions, allowing molecules to self-assemble into ordered structures like liquid crystals or organic semiconductors. By modifying the molecule to include long alkyl chains, it could be designed to form self-assembled monolayers (SAMs) on surfaces like gold, where the thiomorpholine's sulfur atom could act as an anchor. rsc.org Such nanoscale architectures are crucial for developing molecular electronics and biosensors.

Advanced Methodologies for High-Throughput Screening and Lead Compound Identification

To unlock the therapeutic potential of analogs derived from this compound, modern drug discovery techniques are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. bmglabtech.com A library of derivatives could be synthesized and screened to identify "hits"—compounds that show a desired biological effect. bmglabtech.com

HTS methodologies applicable to these compounds include:

Biochemical assays: To measure the inhibition or activation of a specific enzyme or receptor. ewadirect.com

Phenotypic screening: This approach identifies compounds that produce a desired change in cell appearance or function without prior knowledge of the specific molecular target. researchgate.net This is particularly useful for complex diseases.

Following an initial HTS campaign, the identified hits would undergo further optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead compound for further development. bmglabtech.com

Theoretical Predictions and Experimental Validation for De Novo Compound Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of new molecules. De novo design involves creating novel molecular structures from scratch, guided by computational predictions of their properties. researchgate.netnih.gov

For the this compound scaffold, theoretical methods can predict how structural modifications will affect biological activity. Molecular docking simulations can be used to predict how well a designed analog will bind to the active site of a target protein. Quantum mechanics (QM) calculations can predict the molecule's electronic properties and reactivity. Molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its stability and conformational flexibility.

A typical workflow would involve:

In Silico Design: Computationally generate a virtual library of novel analogs. nih.gov

Virtual Screening: Use docking and other methods to predict the most promising candidates. ewadirect.com

Chemical Synthesis: Synthesize the highest-ranking candidates in the laboratory.

Experimental Validation: Test the synthesized compounds in biological assays to confirm the computational predictions.

This iterative cycle of prediction and validation significantly streamlines the design process, reducing the time and cost associated with discovering new, effective compounds. acs.org

Concluding Remarks on the Academic Significance of 5 Thiomorpholin 4 Yl Furan 2 Carbaldehyde Research

Synthesis of Key Findings and Contributions to Organic Chemistry

Research into 5-(thiomorpholin-4-yl)furan-2-carbaldehyde and its analogs contributes significantly to organic chemistry by providing a versatile molecular building block. The furan-2-carbaldehyde framework is a well-established starting material for a multitude of chemical transformations. mdpi.comjmchemsci.com The aldehyde group is highly reactive and serves as a synthetic handle for reactions such as Knoevenagel condensations, reductive aminations, and the formation of imines, enabling the construction of more complex molecular architectures. jmchemsci.comjocpr.com

The presence of the thiomorpholine (B91149) ring, attached at the C5 position of the furan (B31954), introduces a heterocyclic element known for its presence in various pharmacologically active compounds. The synthesis of such substituted furans often involves reactions like the Meerwein arylation or Suzuki-Miyaura cross-coupling on furan precursors, demonstrating advanced synthetic applications. pensoft.netnih.gov

The primary contribution of this compound to the field is its role as a multifunctional intermediate. It allows chemists to explore structure-activity relationships by modifying the aldehyde group or by using the furan and thiomorpholine rings as scaffolds for further functionalization. This exploration is crucial for developing novel compounds in medicinal chemistry, where furan derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. pensoft.netresearchgate.netutripoli.edu.ly The combination of the renewable furan platform with the medicinally relevant thiomorpholine moiety creates a template for developing new classes of compounds with potential therapeutic value.

Table 1: Key Reactive Sites and Potential Transformations of this compound

Reactive SiteType of ReactionPotential ProductsContribution to Organic Chemistry
Aldehyde GroupCondensation, Oxidation, Reductive Amination, Imine FormationChalcones, Carboxylic Acids, Amines, Schiff BasesAccess to diverse molecular scaffolds for medicinal and materials science applications. jocpr.com
Furan RingElectrophilic Substitution, HydrogenationFurther substituted furan derivatives, Tetrahydrofuran derivativesModification of electronic properties and exploration of structure-activity relationships. jmchemsci.com
Thiomorpholine MoietyOxidation of SulfurSulfoxides, SulfonesIntroduction of new functional groups to modulate solubility and biological activity.

Unresolved Challenges and Future Avenues of Academic Inquiry

Despite its potential, the academic exploration of this compound is not without its challenges. A significant hurdle in working with furanic compounds is their inherent instability under certain conditions, particularly in acidic or basic media, which can complicate reaction optimization and product purification. researchgate.net Addressing the stability of this and related compounds is a critical area for future research to enhance their practical application. researchgate.net

Future academic inquiry could proceed in several promising directions:

Medicinal Chemistry Exploration: A primary avenue is the systematic synthesis of a library of derivatives based on the this compound scaffold. These new compounds could be screened against a wide range of biological targets, including bacteria, fungi, and cancer cell lines, to fully map their potential as therapeutic agents. researchgate.netutripoli.edu.ly

Materials Science Applications: The furan ring is a known precursor for creating polymers and other materials. mdpi.com Future studies could investigate the polymerization of derivatives of this compound to create novel polymers with unique properties conferred by the sulfur and nitrogen atoms of the thiomorpholine ring.

Synthetic Methodology: There is an opportunity to develop more efficient, scalable, and sustainable synthetic routes to this compound. This includes optimizing reaction conditions and exploring the use of green catalysts to improve yield and reduce environmental impact, aligning with the principles of green chemistry that champion the use of renewable feedstocks like furfural (B47365). mdpi.com

Mechanistic Studies: A deeper understanding of the compound's reactivity and the electronic influence of the thiomorpholine group on the furan ring is needed. Mechanistic studies could clarify reaction pathways and help predict the outcomes of new transformations, thereby accelerating the discovery of novel derivatives. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.